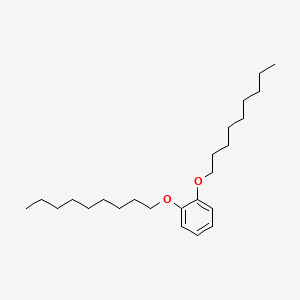![molecular formula C12H9N5S B14282116 N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine CAS No. 156272-82-1](/img/structure/B14282116.png)
N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyridine ring, a thiazole ring, and a pyrazine ring, making it a versatile molecule for chemical modifications and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminopyridine with α-bromoketones under mild conditions using toluene as a solvent and iodine as a promoter.
Formation of the Pyrazine Ring: The pyrazine ring can be introduced through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and α-bromoketones.
Coupling Reactions: The final step involves coupling the thiazole and pyrazine rings to form the desired compound. This can be achieved using various coupling agents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in bacterial metabolism.
相似化合物的比较
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and have similar biological activities.
Imidazopyrazines: These compounds contain a pyrazine ring fused to an imidazole ring and have diverse medicinal applications.
Uniqueness
N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine is unique due to its combination of three different heterocyclic rings, which provides a versatile platform for chemical modifications and enhances its potential for various applications.
属性
CAS 编号 |
156272-82-1 |
|---|---|
分子式 |
C12H9N5S |
分子量 |
255.30 g/mol |
IUPAC 名称 |
N-pyrazin-2-yl-4-pyridin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H9N5S/c1-2-4-14-9(3-1)10-8-18-12(16-10)17-11-7-13-5-6-15-11/h1-8H,(H,15,16,17) |
InChI 键 |
FZGLXJIEPKFFOC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC3=NC=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


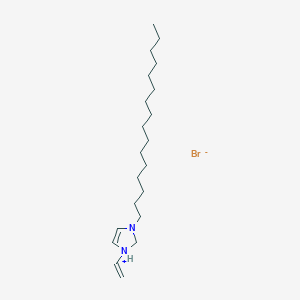
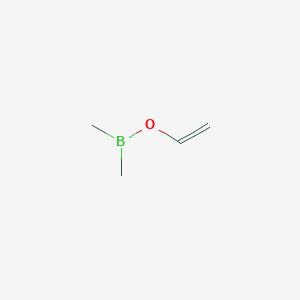

![D-Valine, N-[(dodecyloxy)carbonyl]-](/img/structure/B14282062.png)
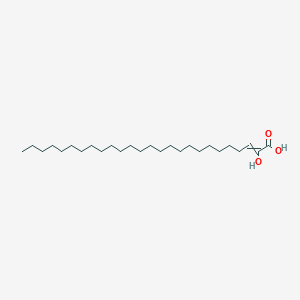
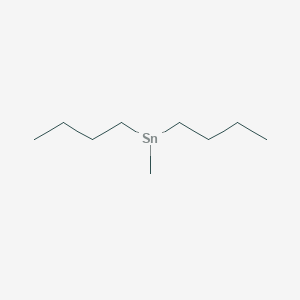
![1,3-Dioxolane, 2-methoxy-2-methyl-4-[(2-propenyloxy)methyl]-](/img/structure/B14282080.png)

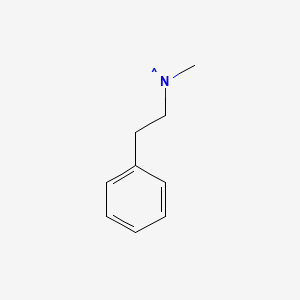
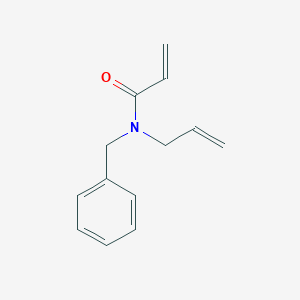
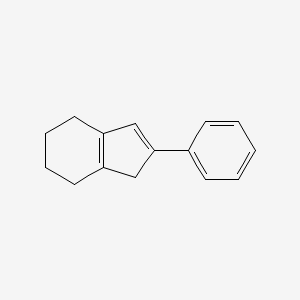
![2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid](/img/structure/B14282109.png)
![3H-Pyrrolo[2,3-b]pyridin-3-one, 4-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14282113.png)
